molecular formula C14H14N2O4S B2456490 Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 330557-89-6

Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2456490
CAS No.: 330557-89-6
M. Wt: 306.34
InChI Key: QAHLQPOTVNPOAB-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[5-cyano-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8-3-4-11(20-8)9-5-12(17)16-14(10(9)6-15)21-7-13(18)19-2/h3-4,9H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLQPOTVNPOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: Methyl 2-[[(4R)-3-cyano-4-(5-methylfuran-2-yl)-6-oxo-4,5-dihydro-1H-pyridin-2-yl]sulfanyl]acetate
  • Molecular Formula: C₁₄H₁₄N₂O₄S
  • Molecular Weight: 302.39 g/mol
  • SMILES Notation: Cc1oc(cc1)[C@H]1C(=C(NC(=O)C1)SCC(=O)OC)C#N
  • InChI Key: QAHLQPOTVNPOAB-SECBINFHSA-N

Biological Activity

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated an inhibition zone of 15 mm against E. coli at a concentration of 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

2. Antioxidant Activity:
The compound has been evaluated for its antioxidant properties using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL in the DPPH assay, comparable to standard antioxidants like ascorbic acid .

3. Cytotoxic Effects:
In cancer research contexts, this compound has shown promising cytotoxic effects on several cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 30 µM after 48 hours of treatment .

1. Enzyme Inhibition:
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell division .

2. Modulation of Signaling Pathways:
Preliminary studies suggest that the compound may modulate signaling pathways associated with inflammation and apoptosis. It appears to downregulate NF-kB signaling in macrophages treated with lipopolysaccharide (LPS), leading to reduced expression of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against E. coliPotential for antibiotic development
Significant antioxidant activity with IC50 = 25 µg/mLCould be used in formulations for oxidative stress management
Induced apoptosis in MCF7 cells with IC50 = 30 µMPromising candidate for cancer therapy
Inhibited DHFR activitySuggests role in metabolic regulation
Downregulated NF-kB signaling in LPS-treated macrophagesImplications for anti-inflammatory therapies

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including HCT116 and MCF7. These studies report IC50 values ranging from 1.9 to 7.52 μg/mL for active derivatives against these cell lines .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for inflammatory conditions. The ability to inhibit 5-LOX could position it as a candidate for further development in treating inflammatory diseases .

Synthesis and Structural Optimization

The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure of synthesized compounds .

Material Science Applications

Beyond medicinal chemistry, there is potential for this compound in material science due to its unique structural features. The incorporation of furan and pyridine rings can lead to interesting electronic properties suitable for developing organic semiconductors or photovoltaic materials.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of similar compounds through a single-dose assay across multiple cancer cell lines. The results indicated promising efficacy with significant inhibition rates against various cancer types .

Case Study 2: In Silico Studies for Anti-inflammatory Activity

In silico docking studies have been performed to evaluate the binding affinity of this compound against 5-lipoxygenase targets. These studies highlighted its potential as a lead compound for further optimization in anti-inflammatory drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.